molecular formula C10H21FNSi B14386870 CID 78060542

CID 78060542

Cat. No.: B14386870
M. Wt: 202.36 g/mol
InChI Key: UZARKDZDJQBQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060542 (Compound Identifier 78060542) is a chemical compound cataloged in PubChem, a public database for chemical structures and properties. The compound is associated with vacuum-distilled fractions of CIEO (likely a plant-derived essential oil), suggesting it is a volatile or semi-volatile organic component .

Properties

Molecular Formula

C10H21FNSi

Molecular Weight

202.36 g/mol

InChI

InChI=1S/C10H21FNSi/c1-4-6-12-7-5-8-13(9-11)10(2)3/h4,10,12H,1,5-9H2,2-3H3

InChI Key

UZARKDZDJQBQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CCCNCC=C)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78060542 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended use.

Chemical Reactions Analysis

Types of Reactions

CID 78060542 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78060542 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78060542 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lacks direct structural analogs of CID 78060542. However, describes oscillatoxin derivatives (e.g., oscillatoxin D, 30-methyl-oscillatoxin D), which share structural motifs with marine toxins.

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Class Likely terpenoid/volatile Polyketide-derived marine toxin Methylated polyketide derivative
Functional Groups Undisclosed (GC-MS suggests hydrocarbons) Lactone rings, conjugated double bonds Methylated lactone, ester groups
Biological Activity Not reported Cytotoxic, ichthyotoxic Modified toxicity profile
Analytical Methods GC-MS, vacuum distillation LC-MS, NMR LC-MS, NMR

Key Findings :

  • This compound is analyzed via GC-MS ( ), whereas oscillatoxins are typically characterized using LC-MS and NMR due to their larger molecular weights and complex structures .
  • Unlike oscillatoxins, this compound lacks reported cytotoxicity, suggesting divergent biological roles or applications.

Comparison with Functionally Similar Compounds

This compound may share functional similarities with compounds used in analytical chemistry or therapeutic contexts:

Therapeutic Potential
  • This compound: No direct therapeutic data.
  • Probiotics for CID (Chemotherapy-Induced Diarrhea) : Meta-analysis in shows probiotics reduce CID incidence (OR=0.26) and severity by modulating gut permeability biomarkers (e.g., serum endotoxin, TNF-α). While unrelated structurally, this highlights functional parallels in managing gastrointestinal disorders.

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